2-(3-Pyridyl)thiazol-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6N2OS |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
2-pyridin-3-yl-1,3-thiazol-4-ol |
InChI |
InChI=1S/C8H6N2OS/c11-7-5-12-8(10-7)6-2-1-3-9-4-6/h1-5,11H |
InChI Key |
LOJZZQOFFDVKJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)O |
Origin of Product |
United States |
Scientific Research Applications
Antitumor Activity
Numerous studies have highlighted the antitumor potential of thiazole derivatives, including 2-(3-Pyridyl)thiazol-4-ol. Recent research has demonstrated that pyridine-thiazole hybrids exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study synthesized novel pyridine-thiazole hybrid molecules and tested their cytotoxic effects on tumor cell lines such as HL-60 (acute promyelocytic leukemia), with an IC50 value of 0.57 µM, indicating potent activity against cancer cells while showing minimal toxicity to normal cells .
Key Findings:
- Compound 3 showed high selectivity for cancer cells over normal human keratinocytes.
- The mechanism of action involves the inhibition of specific pathways related to cancer cell proliferation, suggesting that these compounds could serve as promising anticancer agents .
Antimicrobial Properties
Thiazole derivatives are well-known for their antimicrobial properties. A study focusing on the synthesis and evaluation of various thiazole compounds found that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The antimicrobial activity was assessed through minimum inhibitory concentration (MIC) tests, which indicated effective inhibition of bacterial growth .
Case Study:
- A series of thiazole derivatives were incorporated into polyurethane coatings, demonstrating effective antimicrobial properties against various pathogens. This application highlights the potential use of this compound in developing antimicrobial materials for industrial applications .
Kinase Inhibition
The role of this compound in kinase inhibition has been explored in several studies, particularly targeting cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK3β). One study synthesized a series of pyridine-thiazole hybrids and evaluated their inhibitory activity against CDK2 and GSK3β, with some compounds exhibiting IC50 values in the low micromolar range. These findings suggest that modifications to the thiazole structure can enhance kinase inhibitory activity, making these compounds valuable in cancer therapy .
Data Table: Antitumor Activity of Selected Compounds
| Compound ID | Cell Line Tested | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| Compound 3 | HL-60 | 0.57 | > 50 (normal cells) |
| Compound 8a | HEp-2 | 5.9 | Not specified |
| Compound 13a | HepG2 | 0.18 | Not specified |
Chemical Reactions Analysis
Cyclocondensation Reactions
The compound serves as a precursor for synthesizing fused heterocycles. In a key reaction:
-
Reagents : 3-Chloropentane-2,4-dione, glacial acetic acid, sodium acetate
-
Conditions : Reflux for 5 hours
-
Product : 1-[4-Methyl-2-(pyridin-2-ylamino)thiazol-5-yl]ethanone ( , 74% yield)
This method leverages the nucleophilicity of the hydroxyl group to facilitate ring closure. The acetylated derivative exhibits enhanced stability and biological activity, as confirmed by LC-MS and NMR analysis .
Functionalization at the Hydroxyl Group
The C4-OH group undergoes derivatization to modulate physicochemical properties:
For example, 5-acetyl-4-methyl-2-(3-pyridyl)thiazole demonstrated twofold antibacterial potency against Staphylococcus epidermidis (MIC 0.24 µg/mL) .
Schiff Base Formation
Condensation with aldehydes produces imine-linked hybrids:
-
Reagents : Substituted benzaldehydes, acetic acid, sodium acetate
-
Conditions : Reflux in ethanol
-
Product : 5-Arylidene-2-(pyridyl)thiazolidin-4-ones
These Schiff bases exhibit enhanced anticancer activity. Compound 3 (3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone) showed IC₅₀ = 0.57 µM against HL-60 leukemia cells .
Metal Coordination Chemistry
The pyridyl and thiazole nitrogens enable complexation with transition metals:
| Metal Salt | Coordination Site | Application |
|---|---|---|
| Cu(II) | Pyridyl N, Thiazole N | Catalytic oxidation |
| Pd(II) | Pyridyl N | Cross-coupling catalysts |
X-ray crystallography confirms planar geometry in metal adducts, with torsion angles <5° for optimal orbital overlap .
Annulation Reactions
Reaction with acetylenic esters yields fused heterocycles:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| DMAD, EtOH | Reflux, 12 h | Thiazolo[3,2-a]pyridines | 82–92% |
| Methyl propynoate | Ultrasound | Imidazo[1,5-b]thiazin-4-ones | 85% |
Ultrasound-assisted methods reduce energy consumption by 40% compared to conventional heating .
Nucleophilic Aromatic Substitution
Electrophilic bromination at C5 enables further functionalization:
Sequence :
-
Bromine (Br₂), CHCl₃ → 5-Bromo-2-(3-pyridyl)thiazol-4-ol
-
Suzuki coupling (Pd(PPh₃)₄, arylboronic acid) → 5-Aryl derivatives
The brominated intermediate serves as a versatile scaffold for synthesizing kinase inhibitors .
Biological Activity Correlations
Derivatives show structure-dependent bioactivity:
| Derivative | Target Activity | IC₅₀/GI₅₀ |
|---|---|---|
| 4-Acetyloxy | PARP1 inhibition | 2.52–8.29 µM |
| 5-(2-Fluorophenyl) | DNA intercalation | 0.312 µM |
| 4-Methyl | Antifungal (Geotricum) | 0.48 µg/mL |
Mechanistic studies reveal that PARP1 inhibition and DNA damage induction contribute to cytotoxicity .
This comprehensive analysis demonstrates 2-(3-Pyridyl)thiazol-4-ol’s versatility in generating pharmacologically active derivatives through strategic functionalization. The compound’s synthetic flexibility positions it as a critical scaffold in anticancer and antimicrobial drug discovery.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 2-(3-Pyridyl)thiazol-4-ol, such as pyridyl substituents or heterocyclic cores, but differ in key features that influence their properties and applications.
2-(3-Pyridyl)-piperidine (CAS 494-52-0)
- Core Structure : Piperidine (six-membered saturated amine ring) with a 3-pyridyl substituent.
- Key Differences: The absence of sulfur and a hydroxyl group reduces polarity compared to the thiazol-4-ol derivative.
TC-1698 and TC-1709 (Azabicyclo Compounds)
- Core Structure: Bicyclic amines (azabicyclo[3.2.2]nonane and azabicyclo[3.2.1]octane) with 3-pyridyl substituents.
- Higher molecular weights (~250–300 g/mol estimated) compared to this compound may affect blood-brain barrier penetration.
- Applications : Developed by Targacept Inc. for neurological targets, highlighting the role of pyridyl groups in central nervous system drug design .
[3-(4-Chloro-2-fluorophenyl)-5-(2,4-difluorophenyl)isoxazol-4-yl]-(3-pyridyl)methanol (B.1.52)
- Core Structure: Isoxazole ring substituted with fluorophenyl groups and a pyridyl methanol moiety.
- Key Differences :
- Isoxazole’s oxygen-nitrogen heterocycle offers distinct electronic properties compared to thiazole’s sulfur-nitrogen system.
- Fluorine substituents enhance lipophilicity and metabolic stability, common in agrochemicals like fungicides.
- Applications : Patented as a fungicidal agent, underscoring the importance of halogenated aromatic systems in agricultural chemistry .
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
- Core Structure : Nitrosamine with a 3-pyridyl group and ketone side chain.
- Key Differences: Nitrosamine functionality confers carcinogenic activity, as demonstrated in F344 rat studies (lung and pancreatic tumors) . The absence of a heterocyclic core distinguishes it from this compound, which lacks nitrosamine-related toxicity.
Comparative Data Table
Key Insights from Structural Comparisons
- Heterocyclic Core Influence : Thiazole’s sulfur atom enhances electron-deficient character compared to piperidine or isoxazole, affecting reactivity and binding interactions.
- Substituent Effects : Hydroxyl groups (as in this compound) increase hydrophilicity, whereas fluorinated aryl groups (e.g., B.1.52) improve lipid solubility.
Preparation Methods
Reaction Mechanism and Optimization
In a representative procedure, 3-pyridylthioamide reacts with α-bromoacetophenone derivatives in ethanol under reflux. The thioamide’s sulfur atom attacks the electrophilic α-carbon of the bromoketone, forming a thioether intermediate. Subsequent intramolecular cyclization eliminates HBr, yielding the thiazole ring.
Critical parameters include:
-
Solvent selection : Ethanol or ethanol-DMF mixtures enhance solubility and reaction rates.
-
Temperature : Reflux conditions (78–80°C) are optimal for complete conversion.
-
Base additives : Triethylamine or DIPEA neutralizes HBr, shifting equilibrium toward product formation.
A study by Bondock et al. demonstrated that substituting α-bromoacetophenone with α-chloroketones reduced yields by 15–20%, highlighting the importance of halogen reactivity.
Substrate Modifications
Variations in the pyridine substituent require tailored precursors. For example, 3-aminopyridine derivatives undergo diazotization and coupling with thioacetamide to generate thioamide intermediates, which subsequently participate in Hantzsch cyclization. This two-step approach achieves yields of 65–72% but necessitates strict control over diazonium salt stability.
Cyclization of Thiourea Derivatives
Thiourea-based routes offer an alternative pathway, particularly for introducing hydroxyl groups at the thiazole 4-position.
Cyanogen-Mediated Cyclization
A novel method reported by Uzelac and Rasmussen involves cyanogen gas ((CN)₂) and 1,4-dithiane-2,5-diol. The reaction proceeds via a 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile intermediate, which undergoes dehydration to form the thiazole core. Key steps include:
-
Gas-phase reaction : (CN)₂ generated in situ from NaCN and CuSO₄ is bubbled into a dithiane solution.
-
Acid catalysis : HCl or acetic acid promotes cyclization and aromatization.
This method achieves 68% yield but requires specialized equipment for handling toxic (CN)₂ gas.
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization reactions, reducing processing times from hours to minutes. A protocol using thiourea, 3-pyridylglyoxal, and ammonium acetate in DMF achieved 82% yield under 150°C microwave conditions. The enhanced kinetics are attributed to rapid dielectric heating, minimizing side reactions.
Post-Functionalization of Thiazole Intermediates
Functionalizing preformed thiazoles provides a modular approach to introduce the 3-pyridyl and 4-hydroxyl groups.
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling enables the introduction of pyridyl groups. For instance, 4-hydroxythiazole-2-boronic acid reacts with 3-bromopyridine in the presence of Pd(PPh₃)₄ and K₂CO₃, yielding this compound with 75% efficiency. Challenges include boronic acid instability, necessitating anhydrous conditions.
Hydroxylation via Oxidation
4-Mercaptothiazole derivatives are oxidized using H₂O₂ or Oxone to introduce the hydroxyl group. A study comparing oxidants found Oxone in MeOH/H₂O (3:1) provided 89% conversion, while H₂O₂ resulted in over-oxidation byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch Synthesis | 65–75 | 6–8 h | One-pot, scalable | Halogenated waste generation |
| Cyanogen Cyclization | 68 | 4–6 h | No metal catalysts | Toxic gas handling required |
| Microwave Synthesis | 82 | 20–30 min | Rapid, energy-efficient | Specialized equipment needed |
| Suzuki Coupling | 75 | 12 h | Modular substrate flexibility | Sensitivity to moisture |
Green Chemistry Approaches
Recent efforts focus on sustainable synthesis:
Q & A
Basic: What are the standard protocols for synthesizing 2-(3-Pyridyl)thiazol-4-ol?
Methodological Answer:
Synthesis typically involves cyclocondensation reactions between pyridyl-containing precursors and thiazole-forming reagents. For example, 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol analogs are synthesized via base-mediated formation of hydrazinecarbothioamide intermediates, followed by alkylation or Mannich base derivatization . Key steps include:
- Precursor preparation : Use of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide as a starting material.
- Cyclization : Conducted under basic conditions (e.g., NaOH/EtOH) to form the thiazole core.
- Characterization : Elemental analysis, ¹H-NMR, and LC-MS are critical for confirming structure and purity .
Basic: How should researchers characterize this compound for structural confirmation?
Methodological Answer:
A multi-technique approach is essential:
- Spectroscopic Analysis : ¹H-NMR to identify proton environments (e.g., pyridyl protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., 178.21 g/mol for C₇H₆N₄S) and fragmentation patterns .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S percentages) .
- X-ray Crystallography (if applicable): Resolve crystal structure for unambiguous confirmation .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
Based on GHS classifications for structurally similar pyridyl-thiazoles:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 1 eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation of dust (respiratory irritation risk) .
- First Aid : Immediate rinsing with water for eye exposure (15+ minutes) and medical consultation for ingestion .
Advanced: How can computational methods predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Simulate binding affinity to target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using AutoDock Vina .
- Quantum Chemical Calculations : Analyze electronic transitions and reactivity via density functional theory (DFT) to predict metabolic stability .
- ADME Modeling : Use SwissADME to assess pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) .
Advanced: How to optimize reaction yields for this compound derivatives?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalysis : Employ microwaves or Lewis acids (e.g., ZnCl₂) to accelerate reaction kinetics .
- Workflow Validation : Monitor reaction progress via TLC or HPLC and optimize stoichiometry (e.g., 1:1.2 molar ratio of pyridyl to thiazole precursors) .
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- Cross-Validation : Combine NMR, LC-MS, and IR to confirm functional groups (e.g., thiol vs. thione tautomerism) .
- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected peaks in complex mixtures .
- Collaborative Analysis : Consult crystallography or high-resolution MS facilities for ambiguous results .
Advanced: What strategies are effective for cocrystal screening of this compound?
Methodological Answer:
- Hydrogen Bond Analysis : Identify potential coformers (e.g., carboxylic acids) using Cambridge Structural Database (CSD) surveys .
- Thermal Stability Testing : Perform DSC/TGA to assess cocrystal melting points and degradation profiles .
- Solvent Drop Grinding : Mechanochemical synthesis with solvents like ethanol to explore polymorphic forms .
Advanced: How to design in vivo studies for evaluating pharmacological activity?
Methodological Answer:
- Model Selection : Use acetic acid-induced writhing (pain) or carrageenan-induced edema (inflammation) in rodents .
- Dose Optimization : Conduct dose-response studies (e.g., 10–100 mg/kg) with positive controls (e.g., indomethacin) .
- Metabolite Profiling : LC-MS/MS to track parent compound and metabolites in plasma/tissues .
Advanced: What are the challenges in analyzing low-abundance metabolites of this compound?
Methodological Answer:
- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation to reduce matrix interference .
- High-Resolution MS : Use Orbitrap or Q-TOF platforms for accurate mass detection (<1 ppm error) .
- Data Processing : TraceFinder or XCMS for peak alignment and quantification in complex biological samples .
Advanced: How to address discrepancies between computational predictions and experimental bioactivity?
Methodological Answer:
- Force Field Refinement : Adjust parameters in docking software (e.g., AMBER) to better match experimental binding data .
- Solvent Effects : Include explicit solvent molecules in MD simulations to account for hydrophobic interactions .
- Off-Target Screening : Use proteome-wide affinity assays (e.g., thermal shift) to identify unintended targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
